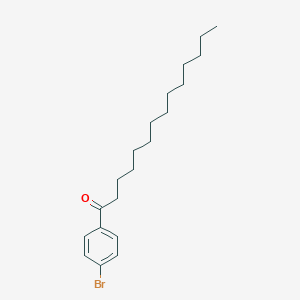

1-(4-Bromophenyl)tetradecan-1-one

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)tetradecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)18-14-16-19(21)17-15-18/h14-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPMGSFGCSCSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

The mechanism begins with the formation of an acylium ion () through the coordination of the Lewis acid (e.g., ) to the acyl chloride. The acylium ion acts as a strong electrophile, attacking the electron-rich para position of bromobenzene to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation yields the final aryl ketone. For this compound, tetradecanoyl chloride reacts with 4-bromobenzene under these conditions to produce the target compound.

Optimization Parameters

Key variables influencing yield and selectivity include:

| Parameter | Optimal Condition | Impact on Reaction |

|---|---|---|

| Catalyst | Enhances acylium ion stability | |

| Solvent | Dichloromethane | Polar aprotic medium improves kinetics |

| Temperature | 0–25°C | Balances reaction rate and side reactions |

| Molar Ratio | 1:1.2 (arene:acyl chloride) | Minimizes diacylation byproducts |

The use of as a catalyst in dichloromethane at ambient temperature typically achieves yields exceeding 70%. Prolonged reaction times or elevated temperatures may lead to over-acylation or decomposition of the acylium ion.

Alternative Synthetic Approaches

While Friedel-Crafts acylation dominates the literature, other methods have been explored for specialized applications.

Nucleophilic Acylation of Grignard Reagents

A less common strategy involves the reaction of 4-bromophenylmagnesium bromide with tetradecanoyl chloride. This method avoids the need for strong Lewis acids but requires anhydrous conditions and precise stoichiometry to prevent ketone reduction. Preliminary studies report moderate yields (50–60%) due to competing side reactions.

Cross-Coupling Reactions

Transition metal-catalyzed couplings, such as Suzuki-Miyaura reactions, offer potential routes. For example, a 4-bromophenylboronic acid derivative could couple with a tetradecanoyl-containing electrophile. However, this approach remains theoretical, as no experimental data specific to this compound have been published.

Purification and Characterization

Isolation Techniques

Crude product purification often involves:

-

Solvent Extraction : Washing with aqueous to remove residual acid.

-

Column Chromatography : Using silica gel and hexane/ethyl acetate (9:1) to separate monoacylated products from diacylated impurities.

-

Recrystallization : Dissolving in warm ethanol followed by slow cooling to obtain crystalline product.

Analytical Validation

-

NMR Spectroscopy : NMR (CDCl) shows distinct signals for the methylene groups adjacent to the ketone ( 2.8–3.1 ppm) and the aromatic protons ( 7.2–7.4 ppm).

-

IR Spectroscopy : Strong absorption at 1680 cm confirms the ketone carbonyl group.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at 367.4 ([M+H]) with characteristic fragmentation patterns.

Challenges and Innovations

Regioselectivity Issues

The electron-withdrawing bromine substituent directs electrophilic attack to the para position, but trace meta-substituted products may form. Advanced catalysts like zeolites or ionic liquids have been proposed to enhance para-selectivity, though these remain untested for this specific compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromophenyl)tetradecan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ketone group in the tetradecanone chain can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride for reduction or potassium permanganate for oxidation.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Products include 1-(4-aminophenyl)tetradecan-1-one or 1-(4-thiophenyl)tetradecan-1-one.

Oxidation: 1-(4-Bromophenyl)tetradecanoic acid.

Reduction: 1-(4-Bromophenyl)tetradecan-1-ol.

Aplicaciones Científicas De Investigación

1-(4-Bromophenyl)tetradecan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)tetradecan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The ketone group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Structural Features and Molecular Properties

Table 1: Structural Comparison of 1-(4-Bromophenyl)tetradecan-1-one and Analogs

Key Observations :

- Chain Length: The tetradecanone chain in the target compound enhances lipophilicity compared to shorter-chain analogs like 4'-bromoacetophenone (C2) or chalcones (C3). This property may influence membrane permeability in biological systems .

- Substituent Effects: The 4-bromophenyl group enables halogen bonding, while the dihydroxyphenyl analog (C₂₀H₃₂O₃) forms strong hydrogen bonds due to phenolic -OH groups, as evidenced by its crystal packing in monoclinic P21/c .

Physical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Melting Points : Chalcone derivatives like JA1 exhibit higher melting points (~197°C) due to planar α,β-unsaturated ketone structures and intermolecular π-π stacking .

- Solubility: The tetradecanone chain in this compound likely reduces aqueous solubility compared to smaller analogs like 4'-bromoacetophenone .

Spectroscopic Data

Table 3: NMR Data Comparison

Key Observations :

- The α,β-unsaturated ketone in chalcones shows characteristic doublet signals for α- and β-protons at δ ~7.5–7.8 ppm .

- The 4-bromophenyl group in all analogs deshields adjacent aromatic protons, shifting resonances upfield compared to non-halogenated analogs.

Key Observations :

- The dihydroxyphenyl analog’s antileishmanial activity may stem from hydrogen bonding with parasitic enzymes, while the bromophenyl group in the target compound could facilitate halogen bonding with biological targets .

- Piperidine-containing analogs demonstrate versatility in drug synthesis due to their amine functionality, contrasting with the inert bromine in the target compound .

Actividad Biológica

1-(4-Bromophenyl)tetradecan-1-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on a phenyl ring attached to a tetradecanone structure. Its molecular formula is , and it possesses a carbonyl functional group that is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study comparing various derivatives, it was found to be effective against both gram-positive and gram-negative bacteria. The increased electron density due to the bromine substitution enhances its interaction with bacterial cell membranes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study:

In a controlled experiment, cells treated with this compound showed a reduction in interleukin-6 (IL-6) levels by approximately 50% compared to untreated controls, indicating significant anti-inflammatory activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The carbonyl group in the compound allows it to act as a Michael acceptor, modifying cysteine residues in target enzymes.

- Receptor Modulation: The bromine atom enhances binding affinity to certain receptors involved in inflammatory pathways.

Therapeutic Applications

Given its promising biological activities, this compound has potential applications in:

- Antimicrobial Therapy: Due to its broad-spectrum activity against various pathogens.

- Anti-inflammatory Treatments: Its ability to modulate inflammatory responses could be beneficial in conditions like arthritis or asthma.

- Cancer Research: Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further investigation into its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.